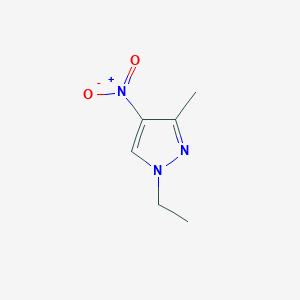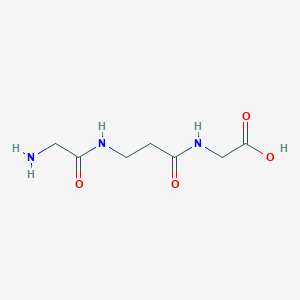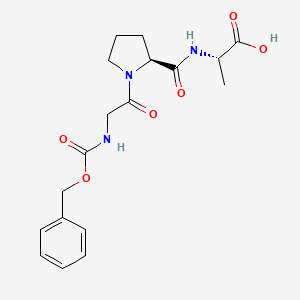
Z-Gly-pro-ala-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-pro-ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the Fmoc group using 20% piperidine in DMF.
Coupling: Addition of protected amino acids using coupling reagents like HBTU or DIC.
Cleavage: Final cleavage of the peptide from the resin using TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods like HPLC are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-pro-ala-OH undergoes several types of chemical reactions, including:
Enzymatic Cleavage: By microbial collagenase, yielding Gly-Pro-Ala.
Hydrolysis: In the presence of water, breaking peptide bonds.
Common Reagents and Conditions
Enzymatic Cleavage: Microbial collagenase under physiological conditions.
Hydrolysis: Acidic or basic conditions to facilitate peptide bond cleavage.
Major Products
Gly-Pro-Ala: The primary product of enzymatic cleavage by collagenase.
Scientific Research Applications
Z-Gly-pro-ala-OH is widely used in scientific research, particularly in:
Mechanism of Action
Z-Gly-pro-ala-OH acts as a substrate for microbial collagenase (MMP-1). The enzyme cleaves the peptide bond, yielding Gly-Pro-Ala. This reaction can be monitored colorimetrically using ninhydrin, which reacts with the free amino group of Gly-Pro-Ala to produce a colored product .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-OH: A simpler peptide used in peptide synthesis.
Z-Pro-Gly-OH: Another peptide substrate for collagenase.
Uniqueness
Z-Gly-pro-ala-OH is unique due to its specific sequence, making it an ideal substrate for studying collagenase activity. Its ability to induce metamorphosis in certain jellyfish species also sets it apart from other peptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-12(17(24)25)20-16(23)14-8-5-9-21(14)15(22)10-19-18(26)27-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,26)(H,20,23)(H,24,25)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRIIPBSDFLGNG-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


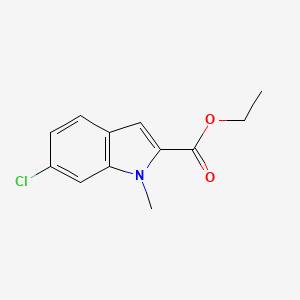
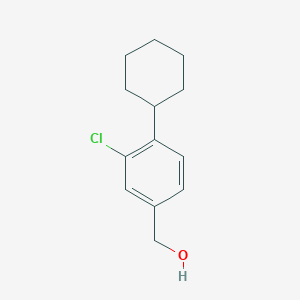
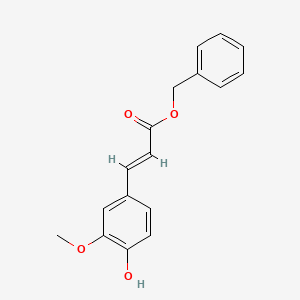

![4-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]benzoic Acid](/img/structure/B1639214.png)
![(2S)-2-[[(2S)-2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B1639215.png)

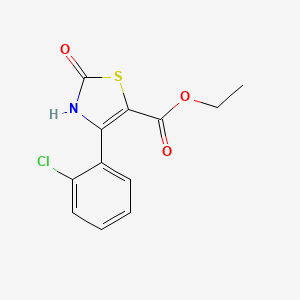
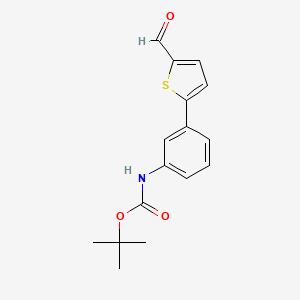
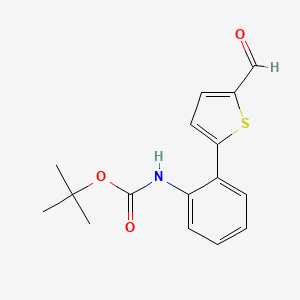

![5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B1639278.png)
